RFRP-1 is a neuropeptide belonging to the RFamide peptide family, characterized by a conserved C-terminal Arg-Phe-amide (RF-NH2) motif. [, , , ] It is a mammalian homolog of the avian gonadotropin-inhibitory hormone (GnIH), originally identified in quail. [, , ] RFRP-1 is encoded by the RFRP gene, which also encodes another bioactive peptide, RFRP-3. [, ] Both RFRP-1 and RFRP-3 are produced in neurons located in the hypothalamus, a brain region crucial for regulating various physiological processes, including reproduction. [, , , , , ]
RFRP-1 plays a significant role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, the complex system controlling reproduction in vertebrates. [, , , ] Its primary function is to inhibit the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland. [, , ] By suppressing gonadotropin secretion, RFRP-1 contributes to the regulation of reproductive processes such as puberty onset, ovulation, and spermatogenesis. [, , ]
References: [] Edinburgh Research Explorer Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis [] Edinburgh Research Explorer Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis [] The Design of an Antagonist that Improves Cardiac Function through Ligand‐Directed Signaling [] Changes in RFamide-related peptide-1 (RFRP-1)-immunoreactivity during postnatal development and the estrous cycle. [] Effects of RFamide‐Related Peptide (RFRP)‐1 and RFRP‐3 on Oxytocin Release and Anxiety‐Related Behaviour in Rats [] RFRP Neurons – The Doorway to Understanding Seasonal Reproduction in Mammals [] Sex differences in the photoperiodic regulation of RF‐Amide related peptide (RFRP) and its receptor GPR147 in the syrian hamster [] Rat RFRP-3 Alters Hypothalamic GHRH Expression and Growth Hormone Secretion but Does Not Affect KiSS-1 Gene Expression or the Onset of Puberty in Male Rats [] Interactions between androgens, FSH, anti-Müllerian hormone and estradiol during folliculogenesis in the human normal and polycystic ovary. [] Aspartame Intake Delayed Puberty Onset in Female Offspring Rats and Girls.
RFRP-1, or RFamide-related peptide 1, is a neuropeptide that plays a significant role in the regulation of various physiological processes in humans. It is classified as an endogenous peptide and is known for its involvement in the hypothalamic-pituitary-gonadal axis, influencing reproductive functions and stress responses. The peptide is derived from the neuropeptide VF precursor and is primarily expressed in the hypothalamus, where it acts on specific receptors to exert its biological effects.
RFRP-1 is synthesized from the NPVF gene located on chromosome 6 in humans. It has been identified as a homolog of gonadotropin-inhibitory hormone (GnIH) found in other species, including birds and rodents. The presence of RFRP-1 has been confirmed through various studies that highlight its role in reproductive biology and neuroendocrine regulation .
The synthesis of RFRP-1 can be achieved through both chemical synthesis and recombinant DNA technology. Chemical synthesis involves solid-phase peptide synthesis techniques, allowing for the precise assembly of amino acids into the desired peptide sequence. Recombinant methods utilize genetically modified organisms to produce RFRP-1, which can be harvested and purified for research and therapeutic applications.
The chemical structure of RFRP-1 is represented by the molecular formula C67H101N19O14S, with a molecular weight of approximately 1392.68 g/mol. The peptide consists of 27 amino acids, characterized by a sequence that includes several post-translational modifications, contributing to its biological activity .
RFRP-1 has a complex three-dimensional structure that is crucial for its interaction with NPFF receptors. The peptide's conformation is stabilized by hydrogen bonds and hydrophobic interactions among its amino acid residues.
The structural data can be derived from various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule. Detailed structural information can be accessed through databases like PubChem .
RFRP-1 participates in several biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Upon binding to NPFF receptors, it activates intracellular signaling cascades that modulate physiological responses related to reproduction and stress.
The binding affinity of RFRP-1 to NPFF receptors has been quantified using techniques such as radiolabeled ligand binding assays, revealing effective concentrations (EC50) for NPFF2 at approximately 0.0011 nM and for NPFF1 at around 29 nM .
The mechanism of action for RFRP-1 involves its interaction with NPFF receptors located in the brain and peripheral tissues. Upon receptor activation, G proteins are stimulated, leading to downstream effects such as inhibition of gonadotropin release from the pituitary gland, thereby regulating reproductive hormone levels.
Studies have shown that RFRP-1 can inhibit luteinizing hormone release while promoting stress-related responses, indicating its dual role in reproductive and stress physiology .
RFRP-1 is a hydrophilic peptide with a high solubility in aqueous solutions. Its stability can be influenced by factors such as pH and temperature, which are critical during storage and handling.
The peptide exhibits characteristics typical of proteins, including susceptibility to proteolytic degradation. Its reactivity can be modulated by chemical modifications that enhance stability or alter receptor specificity.
Relevant data on solubility, stability under various conditions, and degradation kinetics are essential for applications in research and therapeutic settings .
RFRP-1 has several scientific applications:
Research continues to explore novel applications of RFRP-1 within clinical settings, particularly concerning hormonal therapies and neuroendocrine disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3